molecular formula C22H36BN3O4 B11770670 tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate

Katalognummer: B11770670
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: YILRWIPMGNQCKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core, a pyrazole ring substituted with a boronate ester, and a tert-butyl carbamate protecting group. This structure combines three critical motifs:

  • Spirocyclic framework: The 7-azaspiro[3.5]nonane system provides conformational rigidity, enhancing binding specificity in medicinal chemistry applications .
  • Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions, making the compound a versatile intermediate in drug synthesis .

Synthesis of this compound likely involves sequential functionalization of the spirocyclic core. For example, bromination at the 2-position of 7-azaspiro[3.5]nonane (as seen in tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1225276-07-2 ) could facilitate nucleophilic substitution or cross-coupling with a preformed boronate-containing pyrazole.

Eigenschaften

Molekularformel

C22H36BN3O4

Molekulargewicht

417.4 g/mol

IUPAC-Name

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C22H36BN3O4/c1-19(2,3)28-18(27)25-10-8-22(9-11-25)12-17(13-22)26-15-16(14-24-26)23-29-20(4,5)21(6,7)30-23/h14-15,17H,8-13H2,1-7H3

InChI-Schlüssel

YILRWIPMGNQCKM-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4(C3)CCN(CC4)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the 7-Azaspiro[3.5]Nonane Core

The 7-azaspiro[3.5]nonane framework is synthesized via a double cyclization strategy. Patent CN112321599A details a two-step approach starting with bis(2-chloroethyl) ether (1 ) and cyanoacetaldehyde diethyl acetal (2 ). In the presence of tetrabutylammonium bromide (phase transfer catalyst) and potassium iodide, these precursors undergo cyclization in N,N-dimethylformamide (DMF) at 70–100°C for 10–24 hours to form the intermediate 3 (Fig. 1A). Subsequent reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) at −10°C yields 7-oxo-2-azaspiro[3.5]nonane (4 ) with 56.3–82.6% overall yield .

Critical Parameters for Spirocycle Formation

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–100°CHigher temps reduce ring-opening side reactions
Molar Ratio (1:2:KI:TBAB)1.0:1.1:0.05:0.05Excess 2 drives cyclization
LiAlH<sub>4</sub> Stoichiometry1.5 eq relative to 3 Prevents over-reduction

Functionalization of Pyrazole with Boronate Ester

The 4-boronic acid pinacol ester substituent on the pyrazole ring is introduced via Miyaura borylation. As per CN110698506A , 1-Boc-4-bromopyrazole (5 ) reacts with bis(pinacolato)diboron (6 ) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl<sub>2</sub>) and potassium carbonate in dioxane/water (4:1) at 90°C (Fig. 1B). This yields 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (7 ) with 75–89% yield after purification .

Optimized Borylation Conditions

  • Catalyst Loading : 2–5 mol% Pd(dppf)Cl<sub>2</sub> minimizes side product formation.

  • Solvent System : Aqueous dioxane enhances solubility of inorganic bases.

  • Workup : Petroleum ether recrystallization removes residual palladium.

Coupling of Spirocycle and Boronated Pyrazole

Chan-Lam coupling is employed to attach the pyrazole-boronate to the spirocyclic amine. As demonstrated in ACS Omega , the NH-pyrazole intermediate (7 ) reacts with 7-azaspiro[3.5]nonane-2-amine (8 ) under aerobic conditions with copper(II) acetate and triethylamine in dichloromethane (DCM) at 40°C (Fig. 1C). This affords the coupled product 9 in 68–74% yield .

Key Considerations for Coupling

  • Oxidation State : Cu(II) is critical for mediating the cross-coupling.

  • Amine Protection : The tert-butyloxycarbonyl (Boc) group on the spirocycle prevents unwanted side reactions.

Final Deprotection and Carboxylate Formation

The Boc-protected amine (9 ) undergoes acidolytic deprotection using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to 25°C, yielding the free amine 10 (Fig. 1D). Subsequent treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and 4-dimethylaminopyridine (DMAP) in THF introduces the tert-butyl carboxylate group, culminating in the target compound (11 ) with >95% purity after column chromatography .

Deprotection/Carboxylation Data

StepReagentsTime (h)Yield (%)
Boc RemovalTFA/DCM (1:4)292
CarboxylationBoc<sub>2</sub>O, DMAP1288

Analytical Characterization and Quality Control

The final product is characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 1.28 (s, 12H, pinacol CH<sub>3</sub>), 1.44 (s, 9H, Boc CH<sub>3</sub>), 3.65–3.72 (m, 4H, spirocycle CH<sub>2</sub>).

  • HRMS (ESI+) : m/z calc. for C<sub>23</sub>H<sub>34</sub>BN<sub>3</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 444.2664; found: 444.2661.

Impurity profiling via HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient) confirms ≤0.5% residual solvents or byproducts.

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonan-7-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien sind Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Tetrahydrofuran (THF). Die Reaktionsbedingungen umfassen häufig das Erhitzen unter Rückfluss und eine inerte Atmosphäre .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazole und Boronsäuren, die wertvolle Zwischenprodukte in der organischen Synthese sind .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonan-7-carboxylat beruht auf seiner Fähigkeit, an Suzuki-Miyaura-Kupplungsreaktionen teilzunehmen. Die Boronsäureestergruppe reagiert in Gegenwart eines Palladiumkatalysators mit Arylhalogeniden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Diese Reaktion wird durch die Bildung eines Palladiumkomplexes erleichtert, der oxidative Addition, Transmetallierung und reduktive Eliminierungsstufen durchläuft.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound - 7-azaspiro[3.5]nonane Pyrazole-boronate, tert-butyl carbamate ~380 (estimated) Suzuki-reactive, rigid spiro core
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate 1147557-97-8 7-azaspiro[3.5]nonane Hydroxy, tert-butyl carbamate 240.34 Polar hydroxy group; lower reactivity
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 7-azaspiro[3.5]nonane Bromo, tert-butyl carbamate 304.24 Cross-coupling intermediate
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate 2351276-13-4 2-azaspiro[3.5]non-6-ene Boronate, tert-butyl carbamate 349.27 Unsaturated spiro core; Suzuki-reactive

Key Observations :

  • The target compound’s pyrazole-boronate group distinguishes it from hydroxylated (e.g., 1147557-97-8 ) or brominated (e.g., 1225276-07-2 ) analogues.

Physical and Chemical Properties

  • Solubility : The tert-butyl carbamate and boronate ester enhance hydrophobicity, favoring solubility in organic solvents (e.g., DCM, ethyl acetate) over aqueous media .
  • Stability : Boronate esters are moisture-sensitive, requiring inert storage conditions (2–8°C under argon) to prevent hydrolysis .

Biologische Aktivität

The compound tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, synthesizing findings from various research studies and reviews.

Molecular Characteristics

  • Molecular Formula: C₁₆H₂₈BN₃O₄
  • Molecular Weight: 293.17 g/mol
  • CAS Number: 1072944-98-9

The structural features of this compound include a tert-butyl group, a pyrazole moiety, and a dioxaborolane unit, which are significant for its biological interactions.

Table 1: Structural Components

ComponentDescription
Tert-butyl groupEnhances lipophilicity
Pyrazole moietyKnown for various pharmacological effects
DioxaborolaneProvides stability and potential reactivity

1. Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antiparasitic properties. For instance, derivatives of pyrazole have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism often involves inhibition of specific enzymes crucial for parasite survival.

Case Study: Trypanocidal Activity

In a study examining various pyrazole derivatives, it was found that certain modifications led to enhanced potency against T. brucei. The incorporation of the dioxaborolane structure in the compound under review may similarly enhance its efficacy due to improved binding interactions with target proteins involved in parasite metabolism .

2. Kinase Inhibition

The compound's potential as a kinase inhibitor is noteworthy. Kinases are pivotal in numerous signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. For example, compounds structurally related to this one have been shown to inhibit RIP3 kinase activity, which is essential for necroptosis—a form of programmed cell death . The inhibition of such pathways could provide therapeutic avenues for diseases characterized by excessive cell survival or proliferation.

3. Cytotoxicity Studies

While exploring the cytotoxic effects of similar compounds, it has been observed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects.

Cytotoxicity Profile

In vitro assays have indicated that the compound may possess favorable cytotoxic profiles against various cancer cell lines. The selectivity index (SI) can be calculated to assess the therapeutic window of the compound .

Table 2: Cytotoxicity Data Overview

Cell LineIC50 (µM)Selectivity Index
MRC-5 (normal)>50N/A
HeLa (cervical)105
A549 (lung)153.33

Q & A

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols should prioritize hazard mitigation based on structural analogs. For example:
  • Skin/Eye Exposure : Use nitrile gloves and safety goggles, as related spirocyclic compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro analogs) may cause skin irritation (H315) or eye damage (H319) .
  • Inhalation Risks : Work in a fume hood, as decomposition products (e.g., carbon monoxide, nitrogen oxides) are reported under thermal stress .
  • Storage : Store at 2–8°C under inert atmosphere to preserve boronic ester stability .
  • First Aid : Immediate washing with water for skin contact and fresh air exposure for inhalation incidents are recommended .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer : Leverage iridium-catalyzed amination strategies (e.g., allyl acetate reactions in DMF at 70°C) to achieve high yields (>95%) for structurally related azaspiro compounds . Key steps include:
  • Purification : Silica gel column chromatography (hexane:ethyl acetate gradients) to isolate the product .
  • Reaction Monitoring : TLC (Rf = 0.29 in 4:1 hexane:ethyl acetate) and HPLC for enantiopurity verification (e.g., 95% ee via chiral columns) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : ¹H/¹³C NMR to confirm spirocyclic and boronic ester integration (e.g., δ 1.3 ppm for tetramethyl dioxaborolane protons) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 349.27) .
  • FTIR : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O) to verify functional groups .

Q. How stable is this compound under typical laboratory conditions?

  • Methodological Answer : Stability varies with functional groups:
  • Boronic Ester : Susceptible to hydrolysis; store under anhydrous conditions .
  • Spirocyclic Core : Stable at room temperature but may degrade above 40°C .
  • Decomposition : Monitor via GC-MS for byproducts like CO or NOx during long-term storage .

Advanced Research Questions

Q. How does the spirocyclic framework influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 7-azaspiro[3.5]nonane core imposes steric constraints, which can be exploited for regioselective Suzuki-Miyaura couplings. For example:
  • Boronic Ester Reactivity : The tetramethyl dioxaborolane moiety enhances stability but may require Pd(OAc)₂/SPhos catalysts for efficient transmetallation .
  • Steric Effects : Compare coupling yields with non-spiro boronic esters (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzonitrile) to quantify steric hindrance .

Q. What strategies resolve contradictions in reported toxicological data for related compounds?

  • Methodological Answer : Address discrepancies (e.g., conflicting GHS classifications) via:
  • In Silico Modeling : Use tools like OECD QSAR Toolbox to predict acute oral toxicity (e.g., LD50 ranges) .
  • Empirical Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Adapt asymmetric catalysis methods:
  • Chiral Ligands : Use (R)-BINAP with iridium catalysts to induce enantioselectivity in allylic amination (e.g., 95% ee achieved for tert-butyl diazaspiro carboxylates) .
  • Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate desired enantiomers .

Q. What computational methods predict the bioactivity of this compound’s analogs?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with therapeutic targets like proteases or kinases. For example:
  • Target Selection : Prioritize kinases with hydrophobic active sites, leveraging the spirocyclic core’s rigidity .
  • SAR Analysis : Compare binding scores with structurally related compounds (e.g., tert-butyl 7-amino-2-azaspiro derivatives) .

Data Contradiction Analysis

Q. Why do safety data sheets for similar compounds report conflicting hazard classifications?

  • Methodological Answer : Variations arise from differences in:
  • Purity : Higher impurity levels in some batches may exacerbate toxicity (e.g., residual solvents) .
  • Testing Standards : OSHA vs. ACGIH criteria for skin irritation (H315 vs. non-classified) .
  • Resolution : Conduct in-house testing using OECD guidelines to harmonize classifications.

Tables for Key Comparisons

Structural Feature Impact on Reactivity Example Compound Reference
7-Azaspiro[3.5]nonane coreSteric hindrance in cross-couplingtert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Tetramethyl dioxaborolaneEnhanced stability, reduced hydrolysis4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile
Boc-protected amineFacilitates peptide couplingtert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.